molecular formula C22H22N6O B560023 (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1022150-12-4

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer B560023
CAS-Nummer: 1022150-12-4
Molekulargewicht: 386.45
InChI-Schlüssel: GPSQYTDPBDNDGI-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1022150-12-4. It has a molecular weight of 386.461. This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the compound is available for purchase, indicating that its synthesis is achievable1.



Molecular Structure Analysis

The InChI code for this compound is 1S/C22H22N6O/c23-21-19-20 (15-8-10-18 (11-9-15)29-17-6-2-1-3-7-17)27-28 (22 (19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2, (H2,23,25,26)/t16-/m1/s11.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results.



Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. Its purity is listed as 98%1.


Wissenschaftliche Forschungsanwendungen

  • Acetylcholinesterase and Carbonic Anhydrase Inhibition : N-alkylated pyrazolo[3,4‐d]pyrimidine analogs, a category to which the compound belongs, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and the human carbonic anhydrase (hCA) isoforms. These compounds have shown inhibitory activities with Ki values in the nanomolar range, suggesting potential applications in treating diseases where these enzymes are implicated (Aydin, Anil, & Demir, 2021).

  • Antibacterial Properties : Pyrazolo[3,4-d]pyrimidin-4-amines have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).

  • Biological Activity of Hybrid Compounds : A hybrid compound featuring the pyrazolo[3,4-d]pyrimidine structure has been synthesized and is noted for its promising biological activity. This underscores the versatility and potential of such compounds in various biological applications (Noh, Kim, & Song, 2020).

  • Cancer Research : Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that they possess anti-proliferative activities and inhibit CDK9, a protein involved in cancer progression. This suggests their potential application in cancer therapy (Lukasik et al., 2012).

  • Inhibition of mTOR Kinase : The compound has shown potential as an inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key player in cell growth, metabolism, and angiogenesis. This points to its potential application in cancer therapy and research (Nowak et al., 2009).

Safety And Hazards

Zukünftige Richtungen

The future directions or applications for this compound are not specified in the search results. However, it’s worth noting that the compound is available for purchase, which suggests it may have potential uses in research or industry1.


Please note that this information is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


Eigenschaften

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYTDPBDNDGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

1022150-12-4
Record name Ibrutinib N-desacryloyl impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IBRUTINIB N-DESACRYLOYL IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (700 mg, 1.44 mmol, 1.00 equiv) in dichloromethane (100 mL) and trifluoroacetic acid (20 mL) was stirred at room temperature for 12 h. The reaction mixture was concentrated under vacuum to yield 580 mg of crude 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a yellow oil.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
X Li, A Wang, K Yu, Z Qi, C Chen, W Wang… - Journal of Medicinal …, 2015 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of the structure of PCI-32765 (ibrutinib), a BTK …
Number of citations: 30 pubs.acs.org
D Dobrovolsky - 2018 - search.proquest.com
Advances in chemical biology provide immense benefits to human health through the discovery of new medicines and new scientific tools to study disease. I have contributed to the …
Number of citations: 2 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.